SNAP 94847 hydrochloride

Description

Properties

IUPAC Name |

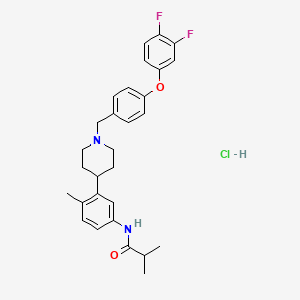

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUDFNRQKUBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SNAP 94847 Hydrochloride: A Technical Overview of its Synthesis and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). It has been investigated for its potential therapeutic applications in a range of central nervous system disorders, including anxiety, depression, and obesity. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis pathway, preclinical development, and mechanism of action. While a definitive, publicly available, step-by-step synthesis protocol is not available, a plausible synthetic route is proposed based on analogous chemical syntheses. This document consolidates key preclinical data, including binding affinities, pharmacokinetic parameters, and outcomes from various in vivo and in vitro studies. Detailed experimental protocols for significant preclinical evaluations are also provided to facilitate further research and development. It is important to note that, based on publicly available information, this compound has not progressed to clinical trials.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy homeostasis, mood, and arousal through its interaction with the MCH1 receptor, a G protein-coupled receptor. The development of selective MCH1 receptor antagonists has been a significant area of research for pharmaceutical companies seeking novel treatments for obesity, anxiety, and depressive disorders. This compound emerged from these efforts as a high-affinity antagonist with promising preclinical activity.

Synthesis Pathway of this compound

While a detailed, step-by-step synthesis protocol for N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide hydrochloride (this compound) is not explicitly detailed in publicly accessible literature, a plausible synthetic route can be constructed based on the synthesis of structurally related compounds and general principles of medicinal chemistry. The proposed pathway involves the synthesis of key intermediates followed by their coupling to form the final compound.

Disclaimer: The following synthesis pathway is a hypothetical reconstruction based on analogous chemical syntheses and has not been experimentally verified from publicly available documents.

A potential retrosynthetic analysis suggests the disconnection of the final molecule into three main building blocks: a substituted aniline derivative, a piperidine core, and an isobutyryl moiety.

Proposed Synthesis of Key Intermediates:

-

Intermediate 1: 4-(3,4-Difluorophenoxy)benzaldehyde: This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 3,4-difluorophenol and 4-fluorobenzaldehyde under basic conditions.

-

Intermediate 2: N-(4-methyl-3-(piperidin-4-yl)phenyl)isobutyramide: This intermediate can be prepared in a multi-step process starting from 4-methyl-3-nitroaniline. The synthesis would likely involve the protection of the aniline, followed by a Suzuki or other cross-coupling reaction to introduce the piperidine ring (initially protected, e.g., with a Boc group). Subsequent reduction of the nitro group to an amine, followed by acylation with isobutyryl chloride and deprotection of the piperidine nitrogen, would yield the desired intermediate.

Final Assembly:

The final step in the synthesis would involve the reductive amination of Intermediate 2 with Intermediate 1. This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, would form the C-N bond between the piperidine nitrogen and the benzylic carbon of the benzaldehyde derivative. Finally, treatment of the free base with hydrochloric acid would yield this compound.

Caption: Proposed Synthesis Pathway for this compound.

Development of this compound

The development of this compound has been primarily focused on its preclinical evaluation as a potential therapeutic agent for central nervous system disorders.

Preclinical Rationale

The rationale for developing an MCH1 receptor antagonist like SNAP 94847 stems from the established role of the MCH system in regulating feeding behavior, mood, and stress responses. Preclinical studies have shown that MCH administration can increase food intake and promote weight gain, while also eliciting anxiogenic and depressive-like behaviors in animal models. Consequently, blocking the MCH1 receptor was hypothesized to produce anorectic, anxiolytic, and antidepressant effects.

Preclinical Pharmacodynamics

SNAP 94847 has demonstrated high affinity and selectivity for the MCH1 receptor in in vitro studies.

| Parameter | Value | Species | Reference |

| Ki | 2.2 nM | - | [1] |

| KD | 530 pM | - | [1] |

Table 1: In Vitro Binding Affinity of SNAP 94847 for the MCH1 Receptor.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rodents have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of SNAP 94847.

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | 59% | Rat | Oral | [1] |

| t1/2 | 5.2 h | Rat | Oral | [1] |

| Brain/Plasma Ratio | 2.3 | Rat | - | [1] |

Table 2: Pharmacokinetic Parameters of SNAP 94847 in Rats.

Preclinical Efficacy Studies

SNAP 94847 has been evaluated in a variety of animal models to assess its potential therapeutic effects.

-

Anxiolytic and Antidepressant Effects: In rodent models of anxiety and depression, SNAP 94847 has been shown to produce effects comparable to clinically used anxiolytics and antidepressants. For instance, it demonstrated anxiolytic-like activity in the elevated plus-maze and light-dark box tests. In models of depression, such as the forced swim test, it has been reported to reduce immobility time.

-

Anorectic Effects: Consistent with the role of MCH in feeding, SNAP 94847 has been shown to reduce food consumption in animal studies, suggesting a potential role in the management of obesity.

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound has not progressed to human clinical studies or that such studies have not been publicly disclosed.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the MCH1 receptor. By binding to the receptor, it prevents the endogenous ligand, MCH, from binding and initiating downstream signaling cascades. The MCH1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, SNAP 94847 can modulate the activity of neuronal circuits involved in appetite, mood, and stress.

Caption: MCH1 Receptor Signaling Pathway and the Antagonistic Action of SNAP 94847.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of SNAP 94847 for the MCH1 receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the recombinant human MCH1 receptor are prepared.

-

Radioligand: A radiolabeled MCH1 receptor agonist or antagonist (e.g., [¹²⁵I]-MCH) is used.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA) is prepared.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of SNAP 94847.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of SNAP 94847 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for an In Vitro Receptor Binding Assay.

In Vivo Behavioral Assays

Objective: To assess the anxiolytic-like effects of SNAP 94847.

Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Animals: Rodents (e.g., mice or rats) are used.

-

Drug Administration: this compound or vehicle is administered to the animals at a specific time point before the test (e.g., 30-60 minutes).

-

Test Procedure: Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).

-

Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To evaluate the antidepressant-like effects of SNAP 94847.

Protocol:

-

Apparatus: A transparent cylinder filled with water.

-

Animals: Rodents (e.g., mice or rats) are used.

-

Drug Administration: this compound or vehicle is administered, often over a chronic period (e.g., 14-21 days).

-

Test Procedure: Animals are placed in the water-filled cylinder for a specific duration (e.g., 6 minutes).

-

Data Collection: The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.

-

Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Conclusion

This compound is a well-characterized MCH1 receptor antagonist with demonstrated preclinical efficacy in models of anxiety, depression, and feeding. Its favorable pharmacokinetic profile in rodents, including good oral bioavailability and brain penetration, highlighted its potential as a drug candidate. However, the lack of publicly available information on a detailed synthesis pathway and any progression into clinical trials suggests that its development may have been discontinued. Despite this, the extensive preclinical data available for this compound continues to be valuable for researchers in the field of MCH receptor pharmacology and for the broader development of therapeutics targeting central nervous system disorders. Further investigation into the synthesis and potential clinical utility of this and similar compounds may still be warranted.

References

The Core Mechanism of SNAP 94847 Hydrochloride: An In-depth Technical Guide to MCH1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). The following sections detail the binding affinity, functional antagonism, and the underlying signaling pathways affected by this compound. This document also includes representative experimental protocols and quantitative data to support further research and development.

Introduction to this compound and the MCH1 Receptor

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis, mood, and anxiety.[1] Its effects are mediated through G protein-coupled receptors (GPCRs), primarily the MCH1 receptor in rodents.[2] The MCH1 receptor is coupled to Gi and Gq proteins, and its activation leads to the inhibition of cyclic AMP (cAMP) production and an increase in intracellular calcium levels and mitogen-activated protein kinase (MAPK) activity.[3][4]

This compound is a novel, high-affinity, and selective non-peptide antagonist of the MCH1 receptor.[5][6] Its chemical name is N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride.[7] Due to its ability to block the effects of MCH, SNAP 94847 has shown potential as a therapeutic agent for obesity, anxiety, and depression.[1][8]

Quantitative Analysis of MCH1 Receptor Antagonism

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of SNAP 94847 at the MCH1 Receptor

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 2.2 nM | Human | Radioligand Binding Assay | [5] |

| Kd | 530 pM | Human | Radioligand Binding Assay | [5] |

Table 2: Functional Antagonist Activity of SNAP 94847

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 230 nM | HEK293 | FLIPR Calcium Mobility Assay |

Table 3: Selectivity of SNAP 94847

| Receptor | Selectivity Fold-Increase (over MCH1) | Reference |

| α1A Adrenergic Receptor | > 80-fold | [7] |

| D2 Dopamine Receptor | > 500-fold | [7] |

Table 4: In Vivo Pharmacokinetic Parameters of SNAP 94847 in Rats

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 59% | Oral | [5] |

| Plasma Clearance | 4.2 L/hr/kg | Oral | [5] |

| Blood Clearance | 3.3 L/hr/kg | Oral | [5] |

| Half-life (t1/2) | 5.2 h | Oral | [5] |

MCH1 Receptor Signaling and the Antagonistic Action of SNAP 94847

The MCH1 receptor, upon binding its endogenous ligand MCH, initiates a cascade of intracellular signaling events. SNAP 94847 acts by competitively binding to the MCH1 receptor, thereby preventing MCH from binding and activating these downstream pathways.

Caption: MCH1 Receptor Signaling Pathway and SNAP 94847 Antagonism.

Detailed Experimental Methodologies

The following sections provide representative, detailed protocols for key experiments used to characterize MCH1 receptor antagonists like SNAP 94847. These are intended as a guide and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MCH1 receptor.

Caption: Workflow for a Radioligand Binding Assay.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human MCH1 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

A range of concentrations of this compound.

-

A fixed concentration of a suitable radioligand (e.g., [³H]SNAP 7941).

-

The prepared cell membranes.

-

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of SNAP 94847.

-

Determine the IC50 value (the concentration of SNAP 94847 that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FLIPR Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Caption: Workflow for a Calcium Mobilization Assay.

Protocol:

-

Cell Preparation:

-

Plate HEK293 cells expressing the MCH1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of SNAP 94847 to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Initiate fluorescence reading to establish a baseline.

-

Add a solution of MCH agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously.

-

Continue to measure the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of wells with agonist alone (0% inhibition) and wells with no agonist (100% inhibition).

-

Plot the percentage of inhibition against the log concentration of SNAP 94847 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Behavioral Models (e.g., Forced Swim Test)

In vivo models are crucial for assessing the potential therapeutic effects of MCH1 receptor antagonists. The forced swim test is a common model for evaluating antidepressant-like activity.

Protocol:

-

Animal Acclimation and Dosing:

-

Acclimate male Sprague-Dawley rats to the housing facility for at least one week.

-

Administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage.[5] A positive control, such as a known antidepressant, is typically included.

-

-

Forced Swim Test Procedure:

-

Pre-swim session (Day 1): Place each rat individually in a cylinder of water (25°C) for 15 minutes. This is to induce a state of behavioral despair.

-

Test session (Day 2): 24 hours after the pre-swim, and following drug administration at a specified time point (e.g., 60 minutes post-dose), place the rats back into the water cylinders for a 5-minute test session.

-

Record the behavior of the animals, specifically the duration of immobility (floating without struggling).

-

-

Data Analysis:

-

Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the SNAP 94847-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[9]

-

Conclusion

This compound is a potent and selective MCH1 receptor antagonist that effectively blocks the signaling of the MCH system. Its high binding affinity and functional antagonism, demonstrated through in vitro assays, translate to significant effects in preclinical in vivo models of mood and feeding behavior. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic potential of MCH1 receptor modulation.

References

- 1. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bdb99.ucsd.edu]

- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 7. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. ndineuroscience.com [ndineuroscience.com]

SNAP 94847 Hydrochloride: A Deep Dive into its Binding Affinity and Kinetics at the Melanin-Concentrating Hormone Receptor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The document details its binding affinity, available kinetic parameters, and the underlying experimental methodologies. Furthermore, it elucidates the MCHR1 signaling pathway and the mechanism of antagonism by this compound through detailed diagrams.

Core Binding and Kinetic Parameters

This compound exhibits high affinity for the MCHR1, a key target in the regulation of energy homeostasis and mood. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Receptor | Species | Reference |

| Ki (Inhibition Constant) | 2.2 nM | MCHR1 | Human/Rat/Mouse | [1][2][3] |

| Kd (Dissociation Constant) | 530 pM | MCHR1 | Human/Rat/Mouse | [1][2][3] |

| Selectivity | >80-fold vs. α1A adrenergic receptor | MCHR1 | Not Specified | [1] |

| Selectivity | >500-fold vs. D2 dopamine receptor | MCHR1 | Not Specified | [1] |

| kon (Association Rate Constant) | Not Publicly Available | MCHR1 | Not Specified | |

| koff (Dissociation Rate Constant) | Not Publicly Available | MCHR1 | Not Specified |

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, melanin-concentrating hormone (MCH), from binding and initiating downstream signaling cascades.

Upon activation by MCH, the MCHR1, a G protein-coupled receptor (GPCR), primarily couples to Gi and Gq proteins. This dual coupling initiates two main signaling pathways. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These pathways ultimately modulate neuronal activity and other cellular responses.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to the MCHR1 is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard industry practices.

Objective: To determine the inhibition constant (Ki) of this compound for the MCHR1.

Materials:

-

Membrane Preparation: Cell membranes expressing recombinant MCHR1 (e.g., from HEK293 or CHO cells).

-

Radioligand: A high-affinity MCHR1 radioligand, such as [125I]-[Phe13, Tyr19]-MCH or a tritiated antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled MCHR1 ligand.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) containing protease inhibitors.

-

Filtration System: A 96-well plate harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Plate Preparation: Add assay buffer to all wells of a 96-well plate.

-

Compound Addition: Add increasing concentrations of this compound to the test wells. Add buffer to the total binding wells and the non-specific binding control to the respective wells.

-

Radioligand Addition: Add a fixed concentration of the MCHR1 radioligand to all wells.

-

Membrane Addition: Add the MCHR1-expressing cell membranes to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a high-affinity, selective MCHR1 antagonist. Its binding characteristics have been well-defined through in vitro radioligand binding assays, demonstrating potent inhibition of ligand binding to the receptor. The compound's mechanism of action involves the direct blockade of MCH-induced signaling through both Gi and Gq pathways. While specific kinetic rate constants are not publicly available, the low Kd value suggests a stable and durable interaction with the MCHR1. This comprehensive profile makes this compound a valuable tool for researchers investigating the role of the MCH system in various physiological and pathological processes.

References

SNAP 94847 Hydrochloride: A Technical Guide to its GPCR Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the brain.[1] MCHR1 is implicated in the regulation of energy homeostasis, mood, and appetite, making it a significant target for the development of therapeutics for obesity, anxiety, and depression. This technical guide provides an in-depth overview of the selectivity profile of this compound over other GPCRs, detailed experimental methodologies, and a visual representation of the relevant signaling pathways.

Core Data Presentation: GPCR Selectivity Profile

This compound demonstrates high affinity for the MCHR1 with a Ki of 2.2 nM and a Kd of 530 pM.[1] Its selectivity has been characterized against a limited panel of other GPCRs, revealing a favorable profile for a targeted therapeutic.

| Receptor Target | Ligand/Assay | Ki (nM) | Fold Selectivity vs. MCHR1 | Reference |

| MCHR1 | SNAP 94847 | 2.2 | - | [1] |

| α1A-Adrenergic | >176 | >80-fold | [1][2] | |

| Dopamine D2 | >1100 | >500-fold | [1][2] |

Experimental Protocols

The following sections detail the typical experimental methodologies used to determine the binding affinity and functional antagonism of compounds like this compound at GPCRs.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a test compound (e.g., SNAP 94847) that competes for the same binding site.

Objective: To determine the inhibitory constant (Ki) of this compound for MCHR1.

Materials:

-

Membrane Preparation: Membranes from cells expressing the MCHR1 (e.g., HEK293, CHO cells).

-

Radioligand: A high-affinity MCHR1 radioligand (e.g., [³H]-SNAP 7941 or a radioiodinated MCH peptide).

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl2) and a protease inhibitor cocktail.

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Protocol:

-

Membrane Preparation: Cell pellets containing the MCHR1 are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of SNAP 94847 (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For MCHR1, which couples to Gq proteins, activation leads to an increase in intracellular calcium levels. Antagonists like SNAP 94847 will block this effect. The Fluorometric Imaging Plate Reader (FLIPR) is a common platform for measuring these changes in intracellular calcium.

Objective: To determine the potency of this compound as an MCHR1 antagonist.

Materials:

-

Cell Line: A cell line stably expressing MCHR1 and a G-protein that couples to the calcium signaling pathway (e.g., Gαq or a chimeric G-protein like Gαqi or Gα16).

-

Calcium-sensitive dye: A fluorescent dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM, Calcium-5).

-

MCHR1 Agonist: Melanin-Concentrating Hormone (MCH).

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

Protocol:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: The plate is placed in the FLIPR instrument. Varying concentrations of this compound are added to the wells, and the plate is incubated for a short period.

-

Agonist Stimulation and Measurement: The MCHR1 agonist (MCH) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80). The FLIPR instrument measures the change in fluorescence intensity over time, both before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The ability of different concentrations of SNAP 94847 to inhibit this fluorescence increase is used to generate a dose-response curve and determine the IC50 value for the antagonist.

Mandatory Visualizations

MCHR1 Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

Experimental Workflow: FLIPR Calcium Mobilization Assay

References

SNAP 94847 Hydrochloride: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). The MCH system, comprising the neuropeptide melanin-concentrating hormone (MCH) and its receptor MCH1, is a key regulator of energy homeostasis, mood, and stress responses. As an antagonist, this compound has garnered significant interest for its therapeutic potential in treating obesity, anxiety, and depression. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the MCH1 receptor, thereby blocking the actions of the endogenous ligand, MCH. The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o) and Gq proteins. This dual coupling initiates multiple downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, selectivity, and functional potency.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Species | Value | Reference |

| Ki | Human MCH1R | 2.2 nM | [1] |

| Kd | Human MCH1R | 530 pM | [1] |

| Selectivity over α1A adrenergic receptor | - | >80-fold | [1] |

| Selectivity over D2 dopamine receptor | - | >500-fold | [1] |

Table 2: In Vivo Efficacy of this compound

| Effect | Animal Model | Dosage | Outcome | Reference |

| Anxiolytic-like effects | Mouse | 20 mg/kg, p.o. | Increased time in light compartment of light/dark box | [2] |

| Antidepressant-like effects | Mouse | 20 mg/kg, p.o. | Reduced immobility time in forced swim test | [2] |

| Reduction of food intake | Rat | 3-30 mg/kg, i.p. | Decreased high-fat food-reinforced operant responding | [3] |

| Blockade of MCH-induced ACTH release | Rat | 2.5 mg/kg, p.o. | Significantly blocked MCH-evoked ACTH release | [4] |

Downstream Signaling Pathways

Antagonism of the MCH1 receptor by this compound modulates several key intracellular signaling pathways.

Inhibition of the Gi/o Pathway and cAMP Reduction

Upon binding of MCH, the MCH1 receptor activates Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this interaction, this compound prevents the MCH-induced reduction in cAMP levels. This is a crucial mechanism underlying some of the physiological effects of MCH1 receptor antagonism.

Inhibition of the Gq Pathway and Calcium Mobilization

The MCH1 receptor also couples to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This compound has been shown to block MCH-induced inositol phosphate production, thereby preventing the downstream signaling events of the Gq pathway.

Modulation of the MAPK/ERK Pathway

Both Gi/o and Gq signaling can converge on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activation of this pathway is involved in cell proliferation, differentiation, and survival. As SNAP 94847 blocks the initial G protein activation by MCH, it consequently prevents the downstream activation of the MAPK/ERK cascade.

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The MCH system is a known modulator of the HPA axis, a critical stress-response system. Intracerebroventricular administration of MCH has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH). Studies have demonstrated that SNAP 94847 can block this MCH-induced release of ACTH, suggesting that MCH1 receptor antagonism can attenuate stress-related neuroendocrine responses.[4]

Interaction with the Dopamine Signaling Pathway

Chronic administration of SNAP 94847 has been shown to induce a sensitization of dopamine D2/D3 receptors.[5] This suggests a functional interaction between the MCH and dopamine systems, which may contribute to the antidepressant and anxiolytic effects of SNAP 94847. The precise molecular mechanisms of this crosstalk are still under investigation but may involve long-term adaptive changes in dopamine receptor expression or signaling efficiency following sustained MCH1 receptor blockade.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity (Ki) of SNAP 94847 for the MCH1 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human MCH1 receptor.

-

Radioligand: [³H]-SNAP 7941 or a similar high-affinity MCH1R radioligand.

-

This compound.

-

Non-specific binding control: A high concentration of a non-labeled MCH1R ligand (e.g., 1 µM unlabeled SNAP 7941).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes (typically 10-50 µg of protein per well).

-

This compound at various concentrations or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a fixed concentration (typically near its Kd value).

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SNAP 94847 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)

This protocol outlines a method to assess the functional antagonism of SNAP 94847 on MCH1 receptor-mediated inhibition of cAMP production.

Materials:

-

Cells stably expressing the human MCH1 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

MCH peptide.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the MCH1R-expressing cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Add this compound at various concentrations and incubate for a defined time (e.g., 15-30 minutes).

-

Add MCH peptide at a concentration that gives a submaximal inhibition of forskolin-stimulated cAMP production (e.g., EC80).

-

Immediately add forskolin to stimulate adenylyl cyclase.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the SNAP 94847 concentration to determine the IC50 for the blockade of the MCH effect.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts by selectively antagonizing the MCH1 receptor. Its mechanism of action involves the blockade of multiple downstream signaling pathways, including the Gi/o-mediated inhibition of cAMP production and the Gq-mediated mobilization of intracellular calcium. Furthermore, SNAP 94847 modulates the HPA axis and interacts with the dopamine system, providing a basis for its observed anxiolytic and antidepressant effects. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of pharmacology and drug development who are interested in the further investigation and application of this compound.

References

- 1. The melanin-concentrating hormone-1 receptor modulates alcohol-induced reward and DARPP-32 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP 94847 Hydrochloride: An In-Depth Analysis of its Effects on Hippocampal Neurogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, on hippocampal neurogenesis. The document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

Core Findings: A Dual, Yet Independent, Action

This finding is significant as it distinguishes the mechanism of action of SNAP 94847 from that of some classical antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), where hippocampal neurogenesis is often considered a necessary component of their therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SNAP 94847 on hippocampal neurogenesis and related behavioral outcomes.

Table 1: Effect of Chronic SNAP 94847 Administration on Progenitor Cell Proliferation in the Dentate Gyrus

| Treatment Group | Dose | Mean Number of BrdU-positive Cells (± SEM) | p-value vs. Vehicle |

| Vehicle | - | 2850 ± 250 | - |

| SNAP 94847 | 20 mg/kg/day | 4100 ± 300 | < 0.05 |

Data extracted from studies in male 129S6/SvEvTac mice treated for 28 days. Proliferation was assessed by counting the number of 5-bromo-2'-deoxyuridine (BrdU)-positive cells in the subgranular zone of the dentate gyrus.

Table 2: Effect of SNAP 94847 on Latency to Feed in the Novelty-Suppressed Feeding (NSF) Test in Neurogenesis-Intact and Neurogenesis-Ablated Mice

| Treatment Group | Condition | Latency to Feed (seconds ± SEM) | p-value vs. Vehicle (Sham) |

| Vehicle | Sham Irradiation | 250 ± 30 | - |

| SNAP 94847 | Sham Irradiation | 150 ± 20 | < 0.01 |

| Vehicle | X-Irradiation | 260 ± 35 | - |

| SNAP 94847 | X-Irradiation | 160 ± 25 | < 0.01 |

This table illustrates that the anxiolytic-like effect of SNAP 94847 (reduced latency to feed) in the NSF test is maintained even when hippocampal neurogenesis is ablated via X-irradiation, indicating the independence of the behavioral effect from neurogenesis.

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Chronic Drug Administration

-

Subjects: Male 129S6/SvEvTac mice, 7-8 weeks old at the start of the experiment.

-

Drug Formulation: this compound was suspended in a vehicle of 20% hydroxypropyl-β-cyclodextrin.

-

Administration: The drug was administered orally (p.o.) via gavage at a dose of 20 mg/kg/day.

-

Duration: Treatment was carried out for 28 consecutive days.

Assessment of Cell Proliferation (BrdU Labeling)

-

BrdU Administration: On the final 4 days of the 28-day drug treatment period, mice received daily intraperitoneal (i.p.) injections of 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg.

-

Tissue Processing: Twenty-four hours after the final BrdU injection, mice were euthanized and transcardially perfused with 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected.

-

Immunohistochemistry: Coronal brain sections (40 µm) were cut using a cryostat. Sections were pre-treated with 2N HCl to denature DNA, followed by incubation with a primary antibody against BrdU. A biotinylated secondary antibody and an avidin-biotin-peroxidase complex were used for signal amplification. The signal was visualized using 3,3'-diaminobenzidine (DAB).

-

Quantification: BrdU-positive cells in the subgranular zone of the dentate gyrus were counted using a modified stereological method. The total number of labeled cells per dentate gyrus was estimated.

Ablation of Hippocampal Neurogenesis (X-Irradiation)

-

Subjects: Male 129S6/SvEvTac mice.

-

Procedure: Mice were anesthetized and placed in a stereotaxic apparatus. A lead shield was used to protect the body, with a small opening to expose the cranial region.

-

Irradiation: A single dose of 10 Gy of X-irradiation was delivered to the hippocampus.

-

Recovery: Mice were allowed to recover for at least 4 weeks before the commencement of chronic drug treatment to ensure the ablation of neurogenesis.

Novelty-Suppressed Feeding (NSF) Test

-

Apparatus: A brightly lit (approximately 800 lux) open-field arena (50 x 50 x 30 cm).

-

Procedure:

-

Mice were food-deprived for 24 hours prior to testing.

-

A single pellet of food was placed in the center of the arena.

-

Each mouse was placed in a corner of the arena, and the latency to begin eating the food pellet was recorded.

-

A maximum test duration of 10 minutes was set.

-

-

Outcome Measure: The primary measure was the latency (in seconds) to initiate feeding. A shorter latency is indicative of reduced anxiety-like behavior.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of SNAP 94847 Action

Caption: Proposed mechanism of SNAP 94847 as an MCHR1 antagonist.

Experimental Workflow: Investigating the Role of Neurogenesis in the Anxiolytic-like Effects of SNAP 94847

Caption: Workflow for evaluating SNAP 94847's effects.

Conclusion

The available evidence indicates that this compound is a compound with a unique pharmacological profile. While it promotes the proliferation of progenitor cells in the hippocampus, its anxiolytic-like effects are not dependent on this neurogenic process. This suggests that SNAP 94847 may exert its behavioral effects through alternative neural circuits and mechanisms, distinguishing it from other classes of antidepressant and anxiolytic drugs. Further research is warranted to fully elucidate the downstream targets and pathways modulated by MCHR1 antagonism in the context of mood regulation.

References

An In-Depth Technical Guide to SNAP 94847 Hydrochloride for Exploring MCH Signaling In Vivo

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It is designed to equip researchers with the technical information necessary to effectively utilize this compound in in vivo studies for exploring the role of the MCH signaling pathway in various physiological and pathological processes.

Core Compound Profile: this compound

This compound is a valuable pharmacological tool for investigating the endogenous functions of the MCH system. As a selective MCHR1 antagonist, it allows for the targeted blockade of MCH-mediated signaling, thereby enabling the elucidation of its involvement in energy homeostasis, mood regulation, and reward pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

Table 1: Binding Affinity and Selectivity

| Parameter | Value | Species | Notes |

| Ki | 2.2 nM | Human MCHR1 | Inhibition constant, a measure of binding affinity.[1][2] |

| Kd | 530 pM | Human MCHR1 | Dissociation constant, indicating the strength of the ligand-receptor complex.[1][2] |

| Selectivity | >80-fold | Over α1A adrenergic receptor | Demonstrates high specificity for MCHR1.[1][2] |

| Selectivity | >500-fold | Over D2 dopamine receptor | Further highlights its selectivity profile.[1][2] |

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Value | Route of Administration | Notes |

| Bioavailability (F) | 59% | Oral (p.o.) | Indicates good absorption from the gastrointestinal tract.[2] |

| Half-life (t½) | 5.2 hours | Oral (p.o.) | The time required for the plasma concentration to reduce by half.[2] |

| Plasma Clearance | 4.2 L/hr/kg | Oral (p.o.) | A measure of the volume of plasma cleared of the drug per unit time.[2] |

| Blood Clearance | 3.3 L/hr/kg | Oral (p.o.) | A measure of the volume of blood cleared of the drug per unit time.[2] |

Table 3: Effective Doses in In Vivo Rodent Models

| Animal Model | Species | Dose Range (mg/kg) | Route | Observed Effect |

| Anxiety and Depression Models | Rat, Mouse | 20 mg/kg/day (chronic) | Oral (p.o.) | Increased locomotor activity in response to quinpirole.[3] |

| Anxiety and Depression Models | Rat | 1 mg/kg, BID (chronic) | Oral (p.o.) | Reverses chronic mild stress-induced suppression of sucrose intake.[4] |

| Stress Models | Rat | 2.5 - 30 mg/kg (acute) | Oral (p.o.) | Attenuates stress-induced hyperthermia and reduces immobility in the forced swim test.[4] |

| Food-Reinforced Operant Responding | Rat | 3 - 30 mg/kg (acute) | Intraperitoneal (i.p.) | Decreased responding for high-fat food pellets.[5] |

| MCH-Induced Reinstatement of Food Seeking | Rat | 30 mg/kg (acute) | Intraperitoneal (i.p.) | Blocked reinstatement of food seeking behavior.[5] |

MCH Signaling Pathway and Mechanism of Action of SNAP 94847

Melanin-concentrating hormone (MCH) exerts its effects by binding to the MCH1 receptor, a G protein-coupled receptor (GPCR). The activation of MCHR1 initiates downstream signaling cascades primarily through two G protein families: Gi and Gq. SNAP 94847 acts as a competitive antagonist at the MCHR1, preventing MCH from binding and thereby inhibiting these downstream effects.

Caption: MCH1 Receptor Signaling and SNAP 94847 Antagonism.

Experimental Protocols for In Vivo Studies

The following are detailed methodologies for key behavioral assays commonly used to investigate the effects of this compound on MCH signaling.

Forced Swim Test (FST) for Antidepressant-like Activity in Rats

This test is used to assess behavioral despair, a core symptom of depression. Antidepressant compounds typically reduce the duration of immobility in this paradigm.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., 20% β-cyclodextrin in sterile water)

-

Cylindrical glass tanks (45 cm high, 20 cm in diameter)

-

Water at 23-25°C

-

Video recording equipment

-

Scoring software or trained observer

Procedure:

-

Habituation (Day 1):

-

Fill the cylinders with water to a depth of 30 cm.

-

Gently place each rat individually into a cylinder for a 15-minute pre-swim session.

-

After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

-

Drug Administration (Day 2):

-

Administer this compound or vehicle via the desired route (e.g., oral gavage) 60 minutes before the test session.

-

-

Test Session (Day 2):

-

24 hours after the pre-swim, place the rats back into the same cylinders filled with fresh water.

-

Record the behavior of each rat for a 5-minute test session.

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Alternatively, use video tracking software to automate the scoring process.

-

-

Data Analysis:

-

Compare the mean duration of immobility between the SNAP 94847-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

-

Novelty-Suppressed Feeding (NSF) Test for Anxiolytic-like Activity in Mice

This test assesses anxiety-like behavior by measuring the latency of a food-deprived mouse to approach and eat a familiar food pellet in a novel and brightly lit environment.

Materials:

-

Male C57BL/6 or BALB/c mice (8-10 weeks old)

-

This compound

-

Vehicle

-

Standard mouse chow pellets

-

Open-field arena (e.g., 50 x 50 cm with 40 cm high walls)

-

White paper to cover the floor of the arena

-

Bright, uniform lighting (e.g., 500-800 lux)

-

Stopwatch

Procedure:

-

Food Deprivation:

-

24 hours prior to the test, remove all food from the home cages of the mice. Water should remain available ad libitum.

-

-

Drug Administration:

-

Administer this compound or vehicle 60 minutes before the test.

-

-

Test Arena Preparation:

-

Place a single pellet of familiar food on a small piece of white paper in the center of the brightly lit open-field arena.

-

-

Test Session:

-

Gently place a mouse in a corner of the arena.

-

Immediately start a stopwatch and measure the latency (in seconds) for the mouse to take its first bite of the food pellet.

-

The test should be terminated if the mouse does not eat within a predetermined cutoff time (e.g., 5 minutes).

-

-

Home Cage Food Consumption:

-

Immediately after the test, return the mouse to its home cage where a pre-weighed amount of food is available.

-

After a set period (e.g., 5 minutes), measure the amount of food consumed to control for potential effects of the drug on appetite.

-

-

Data Analysis:

-

Compare the mean latency to eat between the treated and control groups. A significant decrease in latency is indicative of an anxiolytic-like effect.

-

Operant Responding for High-Fat Food and Reinstatement of Food Seeking in Rats

This model assesses the motivational aspects of food reward and the propensity to relapse to food-seeking behavior.

Materials:

-

Male rats

-

This compound

-

Vehicle

-

Operant conditioning chambers equipped with two levers, a cue light, a tone generator, and a pellet dispenser

-

High-fat food pellets

-

MCH (for reinstatement studies)

Procedure:

-

Training Phase:

-

Food-restrict the rats to approximately 85-90% of their free-feeding body weight.

-

Train the rats to press an "active" lever to receive a high-fat food pellet on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one pellet). The other lever is "inactive" and has no programmed consequences.

-

Each pellet delivery is paired with a cue light and a tone.

-

Continue training until a stable baseline of responding is achieved.

-

-

Effect on Food-Reinforced Responding:

-

Administer SNAP 94847 or vehicle before a test session and measure the number of active and inactive lever presses and pellets earned.

-

-

Extinction Phase:

-

Once responding is stable, begin extinction sessions where presses on the active lever no longer result in pellet delivery or the presentation of cues.

-

Continue extinction sessions until responding on the active lever is significantly reduced.

-

-

Reinstatement Test:

-

After extinction, test for reinstatement of food-seeking behavior. This can be induced by:

-

MCH-induced reinstatement: Administer MCH intracerebroventricularly (ICV).

-

Cue-induced reinstatement: Present the cues (light and tone) that were previously paired with food delivery.

-

Priming-induced reinstatement: Deliver a small number of non-contingent food pellets.

-

-

To test the effect of SNAP 94847, administer the compound prior to the reinstatement test.

-

-

Data Analysis:

-

Analyze the number of active lever presses during the reinstatement test compared to the extinction baseline. A significant increase in pressing indicates reinstatement. Compare the level of reinstatement between the SNAP 94847 and vehicle groups.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for in vivo studies with SNAP 94847 and the logical relationship between its mechanism of action and the observed behavioral outcomes.

Caption: A Typical Experimental Workflow for In Vivo Studies.

Caption: Logical Flow from Molecular Action to Behavioral Outcome.

References

- 1. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intranasal Administration of SNAP 94847 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and a detailed protocol for its intranasal administration in a research setting.

This compound is a high-affinity antagonist for the MCHR1, with a Ki of 2.2 nM and a Kd of 530 pM.[1][2][3] It demonstrates significant selectivity over other receptors, including over 80-fold for the α1A adrenergic receptor and over 500-fold for the D2 dopamine receptor.[1][2][3] Research indicates its potential therapeutic applications in anxiety, depression, and obesity.[2][4][5] Studies have shown that chronic administration of SNAP 94847 can enhance the locomotor-stimulating effects of dopamine D2/D3 receptor agonists, a characteristic it shares with some established antidepressants.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on preclinical studies. Note that the administration routes in these studies were primarily oral and intraperitoneal.

| Parameter | Value | Species | Administration Route | Source |

| Binding Affinity (Ki) | 2.2 nM | - | In vitro | [1][2][3] |

| Binding Affinity (Kd) | 530 pM | - | In vitro | [1][2][3] |

| Bioavailability | 59% | Rat | Oral | [1] |

| Plasma Clearance | 4.2 L/hr/kg | Rat | Oral | [1] |

| Blood Clearance | 3.3 L/hr/kg | Rat | Oral | [1] |

| Half-life | 5.2 h | Rat | Oral | [1] |

| Effective Dose (Antidepressant-like effects) | 20 mg/kg/day | Rat & Mouse | Oral | [4] |

| Effective Dose (Anxiolytic effects) | 10, 30 mg/kg | Mouse | Oral | |

| Effective Dose (Food-reinforced operant responding) | 30 mg/kg | Rat | Intraperitoneal | [7] |

Signaling Pathway

This compound acts as an antagonist at the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor. By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), SNAP 94847 inhibits the downstream signaling cascade. This ultimately modulates neuronal activity and influences physiological processes such as mood, appetite, and stress responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]

- 3. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 4. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intranasal Administration of Melanin-Concentrating Hormone Reduces Stress-Induced Anxiety- and Depressive-Like Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SNAP 94847 Hydrochloride in the Novelty-Suppressed Feeding Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in the novelty-suppressed feeding test (NSFT). This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from preclinical studies.

Introduction

This compound is a potent and selective antagonist of the MCHR1, which is implicated in the regulation of mood and appetite.[1][2] In preclinical research, MCHR1 antagonists have demonstrated anxiolytic and antidepressant-like properties.[1][2] The NSFT is a widely used behavioral assay to assess anxiety-like behavior and the efficacy of anxiolytic and antidepressant compounds. The test is based on the conflict between the drive to eat after a period of food deprivation and the fear of a novel and brightly lit environment. A reduction in the latency to begin eating is interpreted as an anxiolytic-like effect.[3][4]

Mechanism of Action

Melanin-concentrating hormone (MCH) is a neuropeptide that, in rodents, acts exclusively through the MCHR1.[5] MCHR1 is a G protein-coupled receptor (GPCR) that couples to inhibitory (Gαi) and Gq (Gαq) G proteins.[5] this compound acts as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH. As illustrated in the signaling pathway diagram below, this includes the inhibition of adenylyl cyclase (via Gαi), which reduces cyclic AMP (cAMP) levels, and the blockade of phospholipase C (PLC) activation (via Gαq), which prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Ultimately, this antagonism modulates neuronal excitability and is believed to underlie the anxiolytic effects of the compound.

Data Presentation

The anxiolytic-like effects of this compound have been demonstrated in the novelty-suppressed feeding test in mice. The following tables summarize the quantitative data from a key study.

Table 1: Acute Administration of SNAP 94847 in the Novelty-Suppressed Feeding Test in Mice

| Treatment Group (p.o.) | Dose (mg/kg) | Latency to Feed (seconds) | Home Cage Food Consumption (grams) |

| Vehicle | - | 235.4 ± 28.7 | 0.25 ± 0.03 |

| SNAP 94847 | 2 | 145.6 ± 20.1 | 0.23 ± 0.02 |

| SNAP 94847 | 20 | 128.9 ± 22.5 | 0.26 ± 0.03 |

| Imipramine (s.c.) | 20 | 250.1 ± 35.2 | 0.24 ± 0.04 |

| Diazepam (s.c.) | 1.5 | 115.7 ± 18.9 | 0.35 ± 0.05 |

| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle-treated group. Data sourced from David et al., 2007. |

Table 2: Chronic Administration of SNAP 94847 in the Novelty-Suppressed Feeding Test in Mice

| Treatment Group (p.o., 28 days) | Dose (mg/kg/day) | Latency to Feed (seconds) | Home Cage Food Consumption (grams) |

| Vehicle | - | 245.3 ± 30.1 | 0.26 ± 0.03 |

| SNAP 94847 | 20 | 135.8 ± 19.4 | 0.25 ± 0.02 |

| Imipramine | 20 | 120.5 ± 15.8 | 0.22 ± 0.03 |

| *Data are presented as mean ± SEM. *p<0.01 compared to vehicle-treated group. Data sourced from David et al., 2007. |

Experimental Protocols

The following is a detailed protocol for conducting the novelty-suppressed feeding test with mice, which can be adapted for rats.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or a suitable solvent like 20% 2-hydroxypropyl-β-cyclodextrin)

-

Standard rodent chow

-

Testing arena (for mice: e.g., 50 x 50 x 20 cm open field; for rats: e.g., 100 x 100 x 40 cm open field)

-

Bedding material for the arena

-

A small, white paper or petri dish to place the food pellet on

-

Stopwatch

-

Scale for weighing animals and food

-

Sound-attenuating chamber (recommended)

-

Video recording system (optional but recommended for later analysis)

Experimental Workflow:

Procedure:

-

Animal Housing and Habituation:

-

House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Handle the animals for several days prior to the experiment to acclimate them to the researcher.

-

-

Food Deprivation:

-

Twenty-four hours before the test, remove all food from the home cages. Ensure that water remains available ad libitum.

-

-

Drug Administration:

-

Prepare this compound in the appropriate vehicle.

-

Administer the drug or vehicle via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). A common pre-treatment time is 60 minutes before the test.

-

-

Novelty-Suppressed Feeding Test:

-

Prepare the testing arena by placing a thin layer of fresh bedding on the floor.

-

Place a single, pre-weighed pellet of the home cage chow on a small piece of white filter paper or a petri dish in the center of the brightly lit arena.

-

Gently place a single animal into a corner of the arena and start a stopwatch.

-

Record the time it takes for the animal to take its first bite of the food pellet. This is the "latency to feed."

-

The test should be terminated if the animal does not eat within a set period (e.g., 10 minutes), and the maximum time is recorded as the latency.

-

Remove the animal from the arena after it has started eating or the maximum time has elapsed.

-

-

Home Cage Food Consumption:

-

Immediately after the NSFT, return the animal to its home cage where a pre-weighed amount of food is available.

-

Measure the amount of food consumed over a short period (e.g., 5 minutes) to assess for potential confounding effects of the drug on appetite.

-

-

Data Analysis:

-

The primary endpoint is the latency to begin eating in the novel environment.

-

Secondary endpoints include the amount of food consumed in the home cage.

-

Statistical analysis is typically performed using a t-test or ANOVA to compare the treatment groups to the vehicle control group.

-

Conclusion

This compound demonstrates clear anxiolytic-like properties in the novelty-suppressed feeding test in mice. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of MCHR1 antagonists for anxiety and depression-related disorders. Careful adherence to the experimental protocol is crucial for obtaining reliable and reproducible results.

References

- 1. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]

- 2. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. transpharmation.com [transpharmation.com]

- 5. journals.eco-vector.com [journals.eco-vector.com]

- 6. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Elevated Plus Maze (EPM) with SNAP 94847 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1 is expressed in brain regions associated with mood and anxiety, and its blockade has been shown to produce anxiolytic and antidepressant-like effects in rodent models.[1][3] The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6][7] This document provides detailed application notes and a protocol for utilizing this compound in the EPM test to evaluate its anxiolytic potential.

Data Presentation

The following table summarizes representative quantitative data from an elevated plus maze experiment investigating the effects of this compound. The data illustrates a typical anxiolytic profile, characterized by increased exploration of the open arms without significant changes in overall locomotor activity.

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance Traveled (cm) |

| Vehicle | - | 45.8 ± 5.2 | 8.3 ± 1.1 | 1520 ± 125 |

| SNAP 94847 HCl | 20 | 89.5 ± 9.7 | 15.1 ± 1.8 | 1585 ± 130 |

*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

This section details the methodology for conducting an elevated plus maze experiment with this compound.

Materials and Equipment

-

Elevated plus maze apparatus (for mice: two open arms, 5 x 30 cm; two closed arms, 5 x 30 x 15 cm; central platform, 5 x 5 cm; elevated 40-50 cm from the floor)[7]

-

This compound

-

Vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in sterile water)[8]

-

Animal subjects (e.g., adult male C57BL/6 mice)

-

Video tracking software (e.g., ANY-maze)

-

Standard laboratory equipment (pipettes, tubes, syringes, needles)

Experimental Workflow

Caption: Experimental workflow for the elevated plus maze test with this compound.

Detailed Procedure

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment to minimize stress.[7]

-

Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. A typical dose for demonstrating anxiolytic effects is 20 mg/kg, administered orally (p.o.).[9] The vehicle alone should be used for the control group.

-

Drug Administration: Administer the prepared solution of this compound or vehicle to the mice via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).

-

Pre-Test Interval: After administration, return the mice to their home cages for a 60-minute waiting period to allow for drug absorption and distribution.

-

Elevated Plus Maze Test:

-

Gently place a mouse onto the central platform of the elevated plus maze, facing one of the open arms.

-

Allow the mouse to freely explore the maze for a 5-minute test session.[4]

-

Record the entire session using an overhead video camera connected to a video tracking system.

-

Between each trial, thoroughly clean the maze with a 70% ethanol solution to remove any olfactory cues.

-

-

Data Analysis:

-

Use the video tracking software to automatically score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[10]

-

Total distance traveled is a measure of general locomotor activity; significant changes may confound the interpretation of the anxiety-related measures.[11]

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the data between the vehicle and this compound-treated groups.

-

Signaling Pathway

This compound exerts its anxiolytic effects by antagonizing the MCHR1 receptor. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a signaling cascade that is believed to contribute to anxiogenic responses. By blocking this interaction, this compound inhibits these downstream signaling events.

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

References

- 1. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]

- 2. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [ogarev-online.ru]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. researchgate.net [researchgate.net]

- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]